

Technical Support Center: N-Propylsulfamide Potassium Salt

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Compound of Interest

Compound Name: *potassium (N-propylsulfamoyl)amide*

CAS No.: *1393813-41-6*

Cat. No.: *B579856*

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Subject: Storage, Stability, and Handling Protocols for CAS 1393813-41-6

Core Storage Directive

Status: Critical Intermediate Compound: N-Propylsulfamide Potassium Salt CAS: 1393813-41-6 Primary Risk: Hygroscopicity & CO₂ Scrubbing^{[1][2]}

As a potassium salt of a sulfonamide derivative, this compound exhibits significant hygroscopicity.^{[1][2]} While the sulfamide moiety itself is relatively stable, the ionic potassium form renders the lattice highly susceptible to atmospheric moisture and carbon dioxide.

The Golden Rule: Treat this compound as a "Living Reagent." It is not static; it actively seeks equilibrium with the atmosphere.^[1]

Optimal Storage Matrix

Parameter	Specification	Scientific Rationale
Temperature	2°C to 8°C (Recommended)	While stable at ambient (RT), refrigeration slows kinetic degradation pathways if moisture ingress occurs.[1][2]
Atmosphere	Inert (Argon/Nitrogen)	Critical: Prevents oxidative degradation and, more importantly, blocks atmospheric CO ₂ which can protonate the salt (see Mechanism below).[1][2]
Container	Amber Glass + Parafilm/Teflon	Protects from light (minor risk) and ensures a hermetic seal. [1][2] Use a desiccator for secondary containment.[1][2]
Desiccant	P ₂ O ₅ or Silica Gel	Essential in the secondary container to scavenge ambient humidity.[1]

Senior Scientist Insights: The "Why" Behind the Protocol

The Hidden Threat: Carbon Dioxide Scrubbing

Many researchers focus solely on moisture, but for potassium salts of weak acids (like sulfamides, pKa ~11), CO₂ is a silent killer.[1][2]

The Mechanism: The N-propylsulfamide anion is a base.[1] Upon exposure to air, it reacts with atmospheric moisture and CO₂ to revert to its neutral form, generating potassium carbonate/bicarbonate as an impurity.[1][2]

Consequence: Your NMR will show the correct organic skeleton, but your stoichiometry in subsequent coupling reactions (e.g., Macitentan synthesis) will fail because the effective molecular weight has shifted, and the nucleophilicity is lost.[2]

Hygroscopicity & Deliquescence

The potassium cation (

) has a high charge density relative to the organic anion, creating a strong lattice energy that is easily disrupted by hydration shells.^[1] If the relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the solid will dissolve in its own absorbed water (deliquescence), forming a viscous "goo" that is difficult to handle and prone to hydrolysis.

Troubleshooting Guide (FAQ)

Q1: The white powder has turned into a sticky, off-white paste. Is it recoverable?

- Diagnosis: Deliquescence (Severe Moisture Absorption).^{[1][2]}
- Immediate Action: Do not heat directly in an oven. The combination of water, heat, and basicity can trigger hydrolysis of the sulfamide bond (cleavage).
- Recovery Protocol:
 - Dissolve the paste in a minimum amount of dry Methanol or Ethanol.^[1]
 - Add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) to induce precipitation.^{[1][2]}
 - Filter under inert atmosphere (Schlenk frit).^{[1][2][3]}
 - Dry under high vacuum (< 1 mbar) at room temperature for 12 hours.

Q2: My yield in the subsequent coupling reaction is consistently 10-15% low, despite using 1.0 equivalent.

- Diagnosis: "Invisible" Weight Gain.^{[1][2]}
- Explanation: You are likely weighing water and potassium carbonate along with your reagent.^{[1][2]} If the salt has absorbed 10% water by weight, your molar calculation is off by 10%.

- Solution: Perform a Quantitative NMR (qNMR) assay (see Module 4) or simply titrate the base content before critical steps.[1][2] Always store under Argon.[1]

Q3: The compound has developed a yellow tint.

- Diagnosis: Trace Oxidation or Metal Contamination.[1][2]
- Assessment: If the structure is intact by NMR, the yellow color is likely a trace impurity (ppm level) formed by oxidation of the amine precursors or contamination from spatulas.
- Verdict: usually safe to use for crude steps, but recrystallize (see Q1) for GMP/GLP applications.[1][2]

Experimental Protocols

Protocol A: Re-Drying the Salt (Vacuum Desiccation)

Use this if the container was left open for < 1 hour.[1][2]

- Setup: Place the open vial inside a vacuum desiccator.
- Desiccant: Ensure fresh Phosphorus Pentoxide () or Activated Molecular Sieves are in the desiccator base.[1][2]
- Vacuum: Apply vacuum (< 5 mmHg).
- Duration: 24 hours at Ambient Temperature ().
 - Note: Avoid heating above unless stability is confirmed, as sulfamide salts can decompose near their melting points ().[1][2]

Protocol B: Purity Verification via qNMR

Standard purity checks (HPLC) may miss inorganic impurities like

or

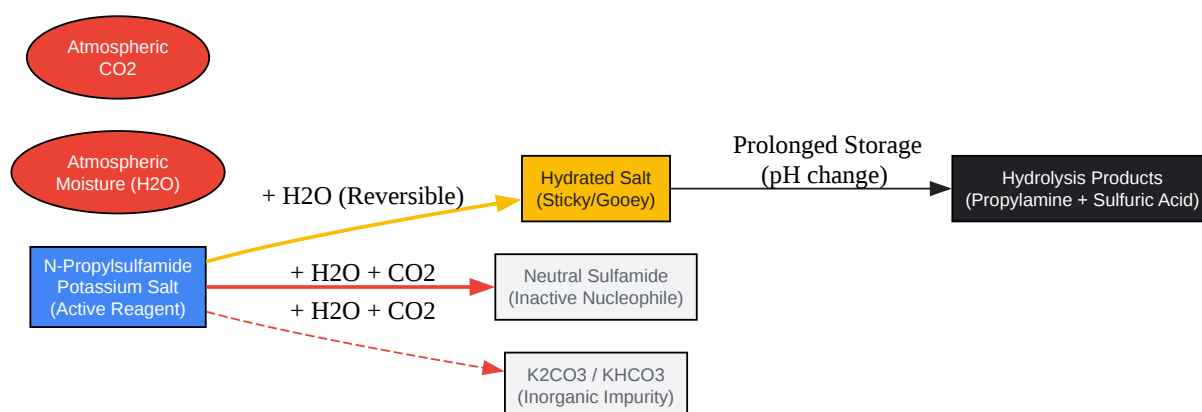
[1][2]

- Internal Standard: Weigh approx. 10 mg of Maleic Acid or Dimethyl Sulfone (traceable standard) into the NMR tube.
- Analyte: Weigh approx. 10-15 mg of N-Propylsulfamide K-salt.
- Solvent: Dissolve in DMSO-
(ensure solvent is dry; water peak should be minimal).
- Calculation: Compare the integral of the propyl group signals against the internal standard to calculate the effective Weight % purity.

Visualizations

Figure 1: Degradation Pathways & Risks

This diagram illustrates the chemical fate of the salt when exposed to improper conditions.[1]

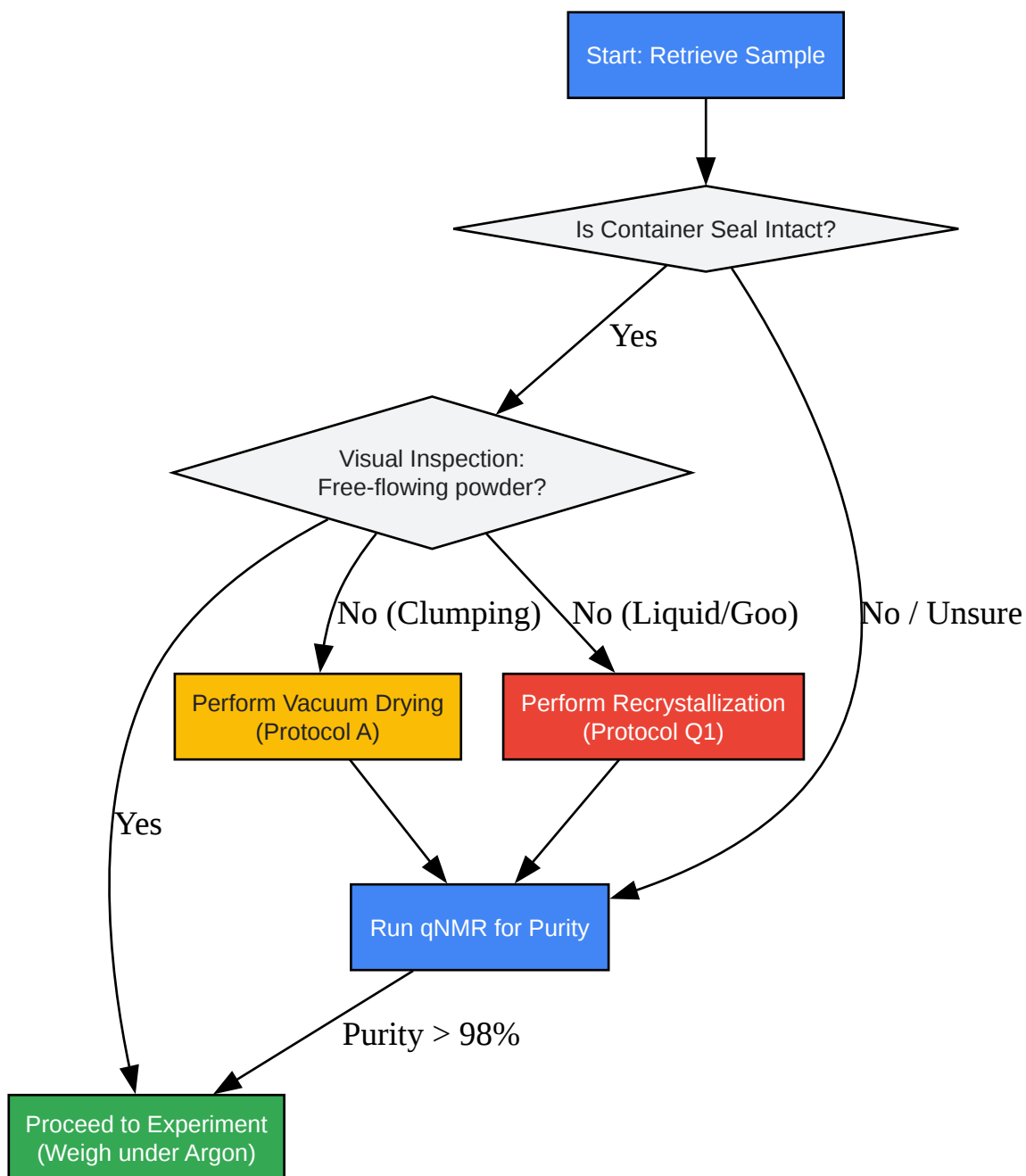


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Caption: Kinetic degradation pathway showing the critical role of CO₂ and Moisture in deactivating the salt.[2]

Figure 2: Handling Decision Tree

Follow this logic flow to ensure sample integrity before use.



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Caption: Decision matrix for handling N-Propylsulfamide K-salt based on physical state and container integrity.

References

- ChemBK. (2024).[1][2] N-Propyl-sulfamide potassium salt MSDS and Stability. Retrieved from [\[Link\]\[1\]\[2\]](#)
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Sources

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